1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid

Description

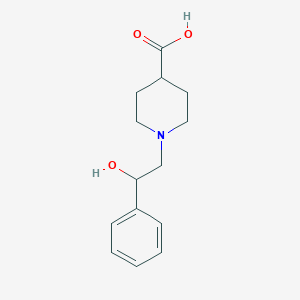

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a hydroxyl group on the β-carbon of the phenylethyl side chain and a carboxylic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 250.31 g/mol (calculated). The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the carboxylic acid enables salt formation, improving aqueous solubility.

Properties

CAS No. |

886503-87-3 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H19NO3/c16-13(11-4-2-1-3-5-11)10-15-8-6-12(7-9-15)14(17)18/h1-5,12-13,16H,6-10H2,(H,17,18) |

InChI Key |

VXHJLMQSEDWIOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods are known for their high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for chlorination.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemistry

- Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It can be utilized to develop more complex molecules or as a building block for drug design.

Biology

- Biological Activity Studies : Research has indicated that this compound may exhibit various biological activities, including interactions with enzymes and receptors. Its mechanism of action typically involves modulation of biochemical pathways, which can lead to alterations in cellular processes.

Medicine

- Therapeutic Potential : Investigations into the therapeutic effects of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid suggest its use as a precursor in drug development. It has been studied for potential applications in pain management and as an analgesic, given its structural similarities to known opioid compounds .

Industry

- Specialty Chemicals Production : The compound is also utilized in the production of specialty chemicals, which are essential for various industrial applications ranging from pharmaceuticals to agrochemicals.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Building blocks for pharmaceuticals |

| Biology | Studies on biological activity | Interaction with enzymes and receptors |

| Medicine | Potential therapeutic uses | Analgesics, opioid derivatives |

| Industry | Production of specialty chemicals | Pharmaceuticals, agrochemicals |

Case Study 1: Analgesic Properties

Research published in PubMed Central highlights the synthesis of compounds related to the fentanyl series, noting that derivatives similar to this compound exhibit significant analgesic activity. These studies demonstrate that modifications to the piperidine structure can enhance potency and selectivity towards mu-opioid receptors, suggesting potential applications in pain management therapies .

Case Study 2: Enzyme Inhibition

A study conducted on various piperidine derivatives showed that compounds structurally related to this compound possess enzyme inhibitory properties. Specifically, they were evaluated for their ability to inhibit acetylcholinesterase and urease, indicating their potential use in treating conditions such as Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Key Differences and Implications

Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity (TPSA ≈ 70 Ų estimated) compared to non-hydroxylated analogs like 1-(2-phenylethyl)piperidine-4-carboxylic acid (TPSA ≈ 50 Ų) . This enhances solubility but may reduce blood-brain barrier (BBB) penetration . In contrast, the methoxy group in ’s compound boosts lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Carboxylic Acid vs. Ester :

- The carboxylic acid in the target compound allows for salt formation (e.g., sodium or hydrochloride salts), improving bioavailability. Esters, as in ’s compound, are prone to hydrolysis but can act as prodrugs .

Fluorine and Heterocycles :

- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation. The target compound’s hydroxyl group may undergo faster metabolic clearance .

- Pyrimidine-containing analogs () introduce aromatic nitrogen, enabling π-π stacking interactions in drug-receptor binding, a feature absent in the target compound .

Physicochemical Properties

- Solubility : The hydroxyl group increases water solubility (estimated Log S ≈ -2.5) compared to the ethyl analog (Log S ≈ -3.0) but is less soluble than esterified versions (e.g., ethoxycarbonyl derivative, Log S ≈ -1.8) .

- Hydrogen Bonding: The target compound has 3 hydrogen bond donors (OH, COOH, NH) and 4 acceptors (OH, COOH, two ether O), influencing its interaction with biological targets .

Biological Activity

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various synthetic opioids and has been studied for its interactions with opioid receptors and other biological pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a hydroxyl group, and a carboxylic acid moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a versatile intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily involves its interaction with opioid receptors. Research indicates that derivatives of this compound can act as agonists or antagonists at these receptors, influencing pain perception and other physiological processes. The compound's ability to modulate receptor activity suggests potential applications in pain management and other therapeutic areas .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to disrupt PD-1/PD-L1 binding, which is crucial in immune response modulation. For instance, a related compound showed effective binding to human PD-L1 with a dissociation constant (kD) of approximately 27 nM, indicating significant biological activity .

| Compound | Binding Affinity (kD) | Biological Activity |

|---|---|---|

| This compound | TBD | Modulates opioid receptor activity |

| Related Compound (4a) | 27 nM | Disrupts PD-1/PD-L1 binding |

Case Studies

A notable case study involved the synthesis of various analogs based on the piperidine structure, which were evaluated for their analgesic properties. The findings indicated that modifications to the piperidine ring significantly affected the potency and selectivity for opioid receptors. The most active compounds exhibited enhanced affinity for the μ-opioid receptor compared to traditional opioids like morphine .

Pharmacokinetics and Metabolism

The metabolic pathways of this compound involve biotransformation through hydroxylation and N-dealkylation processes. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, which play a crucial role in determining the compound's pharmacokinetic profile .

| Metabolic Pathway | Enzyme Involved | Outcome |

|---|---|---|

| Hydroxylation | CYP3A4 | Active metabolites |

| N-dealkylation | CYP3A4 | Inactive metabolites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.